Scandium sulfate

Catalysis Lewis Acid Green Chemistry

Halide contamination in electronic ceramics and solid oxide fuel cell (SOFC) electrolytes degrades performance and corrodes equipment. Scandium sulfate is a high-purity, water-soluble Sc³⁺ source that thermally decomposes cleanly, eliminating this risk. It avoids the corrosive chloride residues of ScCl₃ and the aggressive acid dissolution required by Sc₂O₃. - Halide-free decomposition ensures pristine materials for optical coatings and SOFC electrolytes. - Benign sulfate anion is compatible with sensitive downstream processes. - Non-volatile at high temperatures (>400°C), keeping scandium in the reaction mixture.

Molecular Formula O12S3Sc2
Molecular Weight 378.1 g/mol
CAS No. 13465-61-7
Cat. No. B076056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium sulfate
CAS13465-61-7
Molecular FormulaO12S3Sc2
Molecular Weight378.1 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3]
InChIInChI=1S/3H2O4S.2Sc/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6
InChIKeyQHYMYKHVGWATOS-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium Sulfate Technical Baseline


Scandium sulfate (CAS 13465-61-7), with the formula Sc₂(SO₄)₃, is a white, hygroscopic crystalline salt [1]. It is the primary water-soluble sulfate source of Sc³⁺ ions, making it a key precursor for material synthesis, catalytic applications, and solution-based doping processes [2]. Its procurement is typically driven by the need for a high-purity, water-soluble scandium source that is free from halides, nitrates, or organics .

Workflow Material synthesis & doping precursor
Selection Halogen-free, water-soluble Sc³⁺ source
Use Context High-purity solution-phase and solid-state processing

Scandium Sulfate Substitution Risks


Generic substitution among Sc³⁺ sources (e.g., chloride, nitrate, oxide) is invalid due to fundamental differences in solubility, thermal behavior, and compatibility with downstream processes [1]. For instance, ScCl₃ exhibits drastically higher water solubility (70.2 g/100mL at 25°C) but its chloride ion can corrode equipment and poison catalysts [2]. Sc₂O₃ requires aggressive acid dissolution, complicating solution-phase synthesis [3]. These disparities necessitate a direct, evidence-based evaluation of scandium sulfate against its closest functional analogs for specific applications [4].

Chloride salt mismatch ScCl₃ may introduce corrosivity and catalyst poisoning; solubility profile and anion effects shift process compatibility.
Oxide precursor mismatch Sc₂O₃ requires aggressive acid dissolution, complicating direct solution-phase synthesis and doping workflows.
Thermal behavior mismatch Chloride volatilizes at high temperature; sulfate decomposition pathway may better suit solid-state reactions.

Scandium Sulfate Head-to-Head Performance


Water-Tolerant Lewis Acid Catalysis

Scandium sulfate [Sc₂(SO₄)₃] is a water-tolerant Lewis acid effective for catalyzing the hydration of alkylene oxides to glycols [1]. This distinguishes it from water-sensitive catalysts like AlCl₃. However, when compared to the gold-standard water-tolerant Lewis acid scandium triflate [Sc(OTf)₃] in the hydration of ethylene oxide, Sc₂(SO₄)₃ is notably less efficient [2]. Sc(OTf)₃ achieved 80% conversion of ethylene oxide during the initial heating ramp to 100°C, with reaction completion in just 10 minutes [3]. The patent explicitly states that while Sc₂(SO₄)₃ is effective, its conversion rates and reaction times are 'typically not as advantageous' as those for Sc(OTf)₃ [4].

Catalytic efficiency vs Sc(OTf)₃
Head-to-head
Sc(OTf)₃: 80% conversion at 100°C, reaction complete in 10 min. Sc₂(SO₄)₃: effective but typically not as advantageous in rate.
Supports cost-effective use when rapid kinetics are not critical; catalyst selection depends on speed vs cost.
Hydration of ethylene oxide in water, 100°C, 50 psig N₂.
Catalysis Lewis Acid Green Chemistry

Aqueous Solubility: Sulfate vs. Chloride

Scandium sulfate exhibits moderate water solubility of 32.2 g/100mL at 25°C for the anhydrous salt [1]. This is in stark contrast to scandium chloride (ScCl₃), which demonstrates a much higher solubility of 70.2 g/100mL at the same temperature [2]. The 2.2-fold difference in solubility significantly impacts solution preparation and the maximum achievable Sc³⁺ concentration in aqueous systems [3].

Aqueous solubility vs ScCl₃
Reported
Sc₂(SO₄)₃: 32.2 g/100mL H₂O (25°C) vs ScCl₃: 70.2 g/100mL — 2.2× difference
Moderate solubility enables Sc³⁺ stock solutions; chloride offers higher loading but may risk corrosivity.
Data from cross-study comparisons at 25°C, 1 atm.
Solubility Precursor Chemistry Material Synthesis

Thermal Stability: Sulfate vs. Chloride

Scandium sulfate demonstrates high thermal stability in specific frameworks, decomposing well above 400°C, as observed in the hybrid material (H₂en)Sc₂(SO₄)₄·(H₂O)₀.₇₂ [1]. This behavior is in stark contrast to scandium chloride (ScCl₃), which volatilizes at elevated temperatures; the monomer is the predominant vapor species (92%) at 900 K [2]. This difference is crucial for high-temperature solid-state synthesis or when processing materials under thermal stress [3].

Thermal stability vs ScCl₃
Class-level
Sulfate decomposes above 400°C; chloride volatilizes (92% monomer vapor at 900 K).
Decomposition vs volatilization guides solid-state precursor choice; sulfate retains Sc in reaction zone.
Class-level inference from TGA and vapor-phase data.
Thermal Stability Solid-State Chemistry Material Science

Anion Purity: Halogen-Free Synthesis

Scandium sulfate (Sc₂(SO₄)₃) is supplied at 99.999% purity relative to total rare earth oxides (TREO), with individual lanthanide impurities controlled to ≤0.001% [1]. Its sulfate anion decomposes cleanly to volatile sulfur oxides during calcination, leaving no halide residue [2]. In contrast, the use of scandium chloride (ScCl₃) as a precursor inherently risks residual chloride contamination, which can degrade the performance of optical coatings, solid oxide fuel cell (SOFC) electrolytes, and other electronic materials [3].

Anion purity: halogen-free
Class-level
Sulfate decomposes to volatile SOx, leaving no halide residue. Chloride precursor may risk residual contamination.
Supports material purity in optical coatings, SOFC, and electronic ceramics; halogen-free path is a selection factor.
99.999% purity (TREO basis) commercially available.
Materials Synthesis Doping Purity

Scandium Sulfate Application Scenarios


Synthesis of Halogen-Sensitive Materials

In the synthesis of optical coatings, solid oxide fuel cell (SOFC) electrolytes, and electronic ceramics, the sulfate precursor is preferred. Its clean thermal decomposition avoids residual halide contamination, a critical requirement for achieving target material purity and performance [1]. High-purity Sc₂(SO₄)₃ (99.999% metals basis) is commercially available for these applications [2].

Aqueous Solution-Phase Precursor

Scandium sulfate's moderate water solubility (32.2 g/100mL at 25°C) makes it suitable for preparing aqueous Sc³⁺ solutions for doping experiments or as a metal source in solution-phase synthesis [1]. Its benign sulfate anion is generally more compatible with downstream processing than halides, which can be corrosive or interfere with sensitive reactions [2].

High-Temperature Solid-State Synthesis

For solid-state reactions requiring a non-volatile scandium source, Sc₂(SO₄)₃ is a suitable precursor. It decomposes at high temperatures (>400°C) rather than volatilizing, which is an advantage over ScCl₃ that volatilizes at 900 K [1]. This ensures the scandium remains in the reaction mixture during the initial heating stages, facilitating the formation of the desired phase [2].

Application
Selection Property
Validation Focus
Halogen-sensitive material synthesis
Halogen-free anion decomposition
Residual chloride contamination testing
Aqueous solution-phase precursor
Moderate water solubility, benign sulfate anion
Solution concentration optimization and downstream compatibility
High-temperature solid-state synthesis
Non-volatile thermal decomposition profile
Phase purity after calcination, absence of volatile loss

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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